molecular formula C16H14N2O2 B5549522 (2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone

(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone

Cat. No.: B5549522
M. Wt: 266.29 g/mol
InChI Key: KLFZKFQTLAFHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of (2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction . The reaction conditions often require low temperatures to ensure the stability of the intermediate products.

Chemical Reactions Analysis

(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups attached to the phenyl ring.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of recombinant Leishmania mexicana arginase, leading to the production of reactive oxygen species and inducing apoptosis in the parasite . The compound’s ability to disrupt mitochondrial function and induce autophagy further contributes to its antiparasitic effects.

Comparison with Similar Compounds

(2-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanone can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its versatile applications across different fields, from medicinal chemistry to materials science.

Properties

IUPAC Name

(2-methoxyphenyl)-(1-methylbenzimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18-13-9-5-4-8-12(13)17-16(18)15(19)11-7-3-6-10-14(11)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFZKFQTLAFHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668742
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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